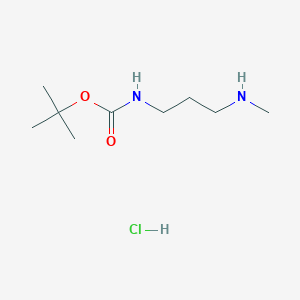

1-(Boc-amino)-3-(methylamino)propane Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHKFPWJJYTAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl (3-(methylamino)propyl)carbamate hydrochloride, a key bifunctional intermediate in contemporary drug discovery and development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. It will delve into the strategic considerations behind two primary synthetic routes, offering detailed, field-proven protocols. The guide emphasizes the chemical principles underpinning each step, from selective amine protection to the final salt formation, ensuring a robust and reproducible synthesis.

Introduction and Strategic Overview

Tert-butyl (3-(methylamino)propyl)carbamate hydrochloride is a valuable molecular building block possessing two distinct amine functionalities with orthogonal reactivity.[3] The primary amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions.[4] The secondary methylamine remains as a reactive nucleophile. This differential protection allows for selective functionalization, making it an indispensable tool in multi-step organic synthesis.

The synthesis of this molecule presents a classic challenge in amine chemistry: the selective functionalization of a diamine. Two principal strategies emerge, each with its own merits and considerations:

-

Strategy A: The "Protect-Then-Modify" Approach. This pathway begins with a symmetric diamine, 1,3-diaminopropane, and involves the selective mono-protection of one primary amine, followed by the methylation of the remaining free amine.

-

Strategy B: The "Direct Protection" Approach. This more convergent route starts with the unsymmetrical diamine, N-methyl-1,3-propanediamine, and focuses on the selective Boc-protection of the primary amine over the less reactive secondary amine.

This guide will explore both strategies in detail, providing a rationale for methodological choices and comprehensive experimental procedures.

Synthesis Pathway A: "Protect-Then-Modify"

This linear approach is a robust and often-utilized method for creating asymmetrically functionalized diamines. It breaks down the synthesis into two key transformations.

Logical Workflow for Strategy A

Caption: Workflow for the "Protect-Then-Modify" synthesis pathway.

Step 1: Selective Mono-Boc Protection of 1,3-Diaminopropane

The central challenge in this step is to prevent the formation of the di-protected byproduct. A common and effective strategy is to differentiate the two primary amines by monoprotonation.[5] By adding one equivalent of an acid, one amine group is converted to its ammonium salt, rendering it significantly less nucleophilic and thus unreactive towards the Boc-anhydride.[6][7]

Reaction Mechanism:

Caption: Mechanism of selective mono-Boc protection via monoprotonation.

Experimental Protocol:

-

Monoprotonation: To a solution of 1,3-diaminopropane (1.0 eq) in methanol at 0 °C, slowly add one equivalent of trimethylsilyl chloride (Me₃SiCl) or a solution of HCl in an organic solvent.[6] The Me₃SiCl reacts with methanol to generate HCl in situ. Stir the mixture for 30 minutes to allow for equilibration.

-

Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol. Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

-

Work-up and Isolation: Dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove any di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH) to deprotonate the remaining ammonium salt.[6]

-

Extraction: Extract the product into an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-aminopropyl)carbamate.

Self-Validation: The purity of the intermediate can be assessed by GC-MS and NMR. The 1H NMR should show a characteristic singlet at ~1.45 ppm for the 9 protons of the Boc group.

Step 2: Reductive Amination to Introduce the Methyl Group

With one amine protected, the free primary amine can be selectively methylated. Reductive amination is a superior method to direct alkylation with methyl iodide, as it avoids the common issue of over-alkylation leading to quaternary ammonium salts.[8] This process involves the formation of an imine or iminium ion intermediate with formaldehyde, which is then reduced in situ by a mild reducing agent.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl (3-aminopropyl)carbamate (1.0 eq) in a suitable solvent like methanol or dichloromethane.

-

Imine Formation: Add an aqueous solution of formaldehyde (1.1 eq).

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.[9] Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl (3-(methylamino)propyl)carbamate.

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt, which is often a more stable, crystalline solid that is easier to handle and weigh.

Experimental Protocol:

-

Dissolution: Dissolve the purified tert-butyl (3-(methylamino)propyl)carbamate in a suitable solvent like dichloromethane or ethyl acetate.[10]

-

Acidification: Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (1.2 eq) dropwise.[10][11]

-

Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[10]

Synthesis Pathway B: The "Direct Protection" Approach

This strategy is more atom-economical as it begins with the methylated diamine. The success of this route hinges on the selective reaction of Boc-anhydride with the primary amine in the presence of the secondary amine.

Logical Workflow for Strategy B

Caption: Workflow for the "Direct Protection" synthesis pathway.

Step 1: Selective Mono-Boc Protection of N-Methyl-1,3-propanediamine

Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for selective protection under carefully controlled conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve N-methyl-1,3-propanediamine (1.0 eq) in a solvent such as dichloromethane.

-

Boc Protection: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to favor the reaction at the primary amine and minimize protection of the secondary amine.

-

Work-up and Purification: After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to separate the desired product from any starting material and di-protected byproduct.

Step 2: Hydrochloride Salt Formation

The procedure for salt formation is identical to that described in Strategy A.

Comparative Analysis of Synthesis Pathways

| Parameter | Strategy A: "Protect-Then-Modify" | Strategy B: "Direct Protection" |

| Starting Material | 1,3-Diaminopropane (readily available) | N-Methyl-1,3-propanediamine (less common) |

| Number of Steps | 3 | 2 |

| Key Challenge | Achieving high selectivity in mono-protection. | Achieving high selectivity for the primary amine. |

| Potential Byproducts | Di-Boc protected 1,3-diaminopropane. | Boc-protection of the secondary amine. |

| Overall Yield | Generally good, but can be lower due to the additional step. | Potentially higher if selectivity is well-controlled. |

| Scalability | Well-established and scalable. | May require more careful optimization for large scale. |

Characterization and Quality Control

The final product, tert-butyl (3-(methylamino)propyl)carbamate hydrochloride, should be characterized to confirm its identity and purity.

-

¹H NMR: Expected signals include the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet, ~2.4 ppm), and methylene protons.

-

¹³C NMR: Will show characteristic peaks for the carbamate carbonyl, the carbons of the propyl chain, the methyl group, and the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.[12]

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

Both Synthesis Strategy A and B offer viable routes to tert-butyl (3-(methylamino)propyl)carbamate hydrochloride. The choice between them will depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the purification capabilities available. Strategy A, while longer, is often more straightforward to control selectivity. Strategy B is more convergent but requires careful optimization of the selective protection step. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully and efficiently synthesize this important chemical intermediate.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyl (3-(methylamino)propyl)carbamate [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Boc-amino)-3-(methylamino)propane Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Differentially Protected Diamine

1-(Boc-amino)-3-(methylamino)propane hydrochloride, with CAS number 1188264-02-9, is a strategically important bifunctional molecule extensively utilized in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine present as a hydrochloride salt, offers chemists a valuable tool for sequential and site-selective chemical modifications. This differential protection is paramount in the construction of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of peptide-based therapeutics and other bioactive compounds.[3]

The Boc protecting group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting group strategies.[1] The presence of a free secondary amine hydrochloride allows for nucleophilic reactions or further derivatization once the free base is generated. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this versatile building block, offering insights into its practical use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and analytical properties of this compound is essential for its effective use.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1188264-02-9 | [1][4] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [1][4] |

| Molecular Weight | 224.73 g/mol | [1] |

| Appearance | White to off-white solid or powder (typical) | General chemical knowledge |

| Melting Point | Not available | [5] |

| Boiling Point | Not available (Hydrochloride salt) | [5] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General chemical principles |

| Storage | Room temperature, dry conditions | [1] |

Note: Some physical properties, such as the melting point, are not consistently reported in publicly available literature, highlighting the importance of in-house characterization.

Spectroscopic Characterization

¹H NMR (Predicted for Hydrochloride Salt, illustrative):

-

δ 9.5-10.5 (broad s, 2H): Protons of the secondary ammonium group (-NH₂⁺-).

-

δ 6.8-7.2 (broad t, 1H): Proton of the carbamate N-H.

-

δ 3.1-3.3 (m, 2H): Methylene group adjacent to the carbamate (-CH₂-NHBoc).

-

δ 2.9-3.1 (m, 2H): Methylene group adjacent to the methylammonium group (-CH₂-NH₂⁺CH₃).

-

δ 2.6-2.8 (t, 3H): Methyl group on the nitrogen (-NH₂⁺-CH₃).

-

δ 1.8-2.0 (m, 2H): Central methylene group (-CH₂-CH₂-CH₂-).

-

δ 1.45 (s, 9H): tert-butyl group of the Boc protecting group (-C(CH₃)₃).

¹³C NMR (from free base, CAS 442514-22-9): [6]

-

δ 156.0: Carbonyl carbon of the Boc group.

-

δ 78.5: Quaternary carbon of the tert-butyl group.

-

δ 49.9: Methylene carbon adjacent to the methylamino group.

-

δ 40.8: Methylene carbon adjacent to the Boc-protected amine.

-

δ 36.1: Methyl carbon.

-

δ 29.5: Central methylene carbon.

-

δ 28.4: Methyl carbons of the tert-butyl group.

Mass Spectrometry (ESI-MS): The expected m/z for the free base [M+H]⁺ is approximately 189.16, corresponding to the molecular formula C₉H₂₀N₂O₂.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from 1,3-diaminopropane or a related precursor. The core of the synthesis lies in the selective mono-protection of one of the amino groups.

Synthetic Pathway Overview

A common synthetic strategy involves the mono-Boc protection of a suitable diamine precursor, followed by methylation of the remaining free amine, and finally, formation of the hydrochloride salt.

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Mono-Boc Protection of a Diamine

This protocol provides a general method for the selective mono-Boc protection of a diamine, a key step in the synthesis of the title compound.

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Brine

Procedure:

-

Monoprotonation: Dissolve the diamine (1 equivalent) in methanol at 0°C. Add a solution of HCl (1 equivalent) in methanol dropwise. This selectively protonates one of the amino groups, rendering it less reactive.

-

Boc Protection: To the solution from step 1, add a solution of Boc₂O (1 equivalent) in methanol dropwise at room temperature. Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and basify the aqueous solution with NaOH to a pH > 12.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable building block in several areas of pharmaceutical research.

PROTAC Linker Synthesis

The most prominent application of this compound is in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker component of a PROTAC is crucial for its efficacy, and this molecule provides a short, flexible linker with a reactive secondary amine for conjugation to either the target protein ligand or the E3 ligase ligand.

Caption: Role as a linker in a PROTAC molecule.

Peptide and Small Molecule Synthesis

The differentially protected amine functionalities allow for stepwise elaboration in the synthesis of complex peptides and small molecules.[1] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to an amino acid or another carboxylic acid-containing fragment. The secondary amine can be used as a nucleophile in various reactions, such as reductive aminations or acylations, to build molecular complexity. This controlled, sequential reactivity is essential for the efficient synthesis of many drug candidates.[9]

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its successful use in synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

HPLC Method for Purity Analysis

A typical reversed-phase HPLC method can be employed to determine the purity of the compound and to detect any related impurities, such as the di-Boc protected diamine or unreacted starting materials.

Table 2: Example HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm (for the carbamate chromophore) |

| Column Temperature | 30°C |

Note: This is a general method and may require optimization for specific impurity profiles.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[10]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly functional and versatile building block that plays a crucial role in modern drug discovery and development. Its differentially protected diamine structure provides chemists with a powerful tool for the controlled and sequential synthesis of complex molecules, most notably as a linker in the design of PROTACs. A thorough understanding of its synthesis, physicochemical properties, and analytical methods is essential for its effective application in the laboratory. As the demand for sophisticated and targeted therapeutics continues to grow, the importance of such strategic chemical intermediates will undoubtedly increase.

References

- 1. This compound [myskinrecipes.com]

- 2. parchem.com [parchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. capotchem.com [capotchem.com]

- 6. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-(methylamino)propylcarbamate(442514-22-9) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-(Boc-amino)-3-(methylamino)propane Hydrochloride: Synthesis, Characterization, and Handling

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butoxycarbonyl-amino)-3-(methylamino)propane hydrochloride (Boc-AMP hydrochloride), a bifunctional molecule of significant interest in pharmaceutical and medicinal chemistry. The strategic placement of a Boc-protected primary amine and a secondary amine hydrochloride salt within a propane backbone makes it a versatile building block for the synthesis of complex molecular architectures, including PROTACs and other targeted therapeutics.[1][2] This document delves into the fundamental physicochemical properties of Boc-AMP hydrochloride, outlines a detailed synthesis protocol, and presents a suite of analytical methodologies for its thorough characterization. Furthermore, this guide offers insights into the stability, handling, and storage of this hygroscopic compound, ensuring its integrity for research and development applications.

Introduction and Molecular Overview

1-(Boc-amino)-3-(methylamino)propane hydrochloride is a diamine derivative where one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group.[3] The Boc protecting group is favored in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4] The presence of a free secondary amine in the form of a hydrochloride salt provides a reactive site for subsequent chemical modifications, while the Boc-protected amine remains inert. This differential protection is crucial for regioselective synthesis, allowing for a stepwise and controlled construction of molecules.[5]

The hydrochloride salt form enhances the stability and handling of the otherwise potentially volatile and reactive free amine.[6] Amine salts are generally crystalline solids with higher melting points and improved water solubility compared to their free base counterparts, which is advantageous for purification and formulation.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-AMP hydrochloride is essential for its effective use in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [9] |

| Molecular Weight | 224.73 g/mol | [9] |

| CAS Number | 1188264-02-9 | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | Data not available; similar mono-Boc protected diamines melt in the range of 64-70°C.[11] | N/A |

| Solubility | Generally soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in less polar solvents such as dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes.[4][7] | N/A |

| Hygroscopicity | As an amine hydrochloride salt, it is expected to be hygroscopic.[7] | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through a selective mono-Boc protection of N-methyl-1,3-propanediamine. The use of a stoichiometric amount of a hydrochloric acid source is key to differentiating the two amine groups, allowing for the selective protection of one.[12]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

-

Reaction Setup: To a solution of N-methyl-1,3-propanediamine (1.0 eq) in anhydrous methanol at 0 °C, add trimethylsilyl chloride (Me₃SiCl, 1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt is expected to form.

-

Boc Protection: Allow the reaction mixture to warm to room temperature. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.

-

Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Isolation: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the free base of the product into dichloromethane.

-

Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, tert-butyl (3-(methylamino)propyl)carbamate.

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the molecule.

The ¹H NMR spectrum of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show characteristic signals for the protons of the Boc group, the propane backbone, and the methyl group. The proton on the nitrogen of the Boc-protected amine will appear as a broad singlet, while the protons on the protonated secondary amine will also be visible.

-

Expected Chemical Shifts (δ, ppm):

-

~1.4 (s, 9H, -C(CH₃)₃)

-

~1.7 (m, 2H, -CH₂CH₂CH₂-)

-

~2.7 (s, 3H, -NHCH₃)

-

~2.9 (t, 2H, -CH₂NHCH₃)

-

~3.1 (t, 2H, -NHCH₂CH₂-)

-

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[13][14]

-

Expected Chemical Shifts (δ, ppm):

-

~28.5 (3C, -C(CH₃)₃)

-

~30-35 (1C, -CH₂CH₂CH₂-)

-

~35-40 (1C, -NHCH₃)

-

~40-45 (1C, -CH₂NHCH₃)

-

~45-50 (1C, -NHCH₂CH₂-)

-

~80 (1C, -C(CH₃)₃)

-

~157 (1C, -C=O)

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. In positive ion mode, the spectrum is expected to show the molecular ion of the free base [M+H]⁺ at m/z 189.2.[15] Fragmentation patterns can provide further structural information, with characteristic losses of isobutylene (-56 Da) or the entire Boc group (-100 Da) from the molecular ion.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

Caption: A typical workflow for the purity analysis of this compound by HPLC.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30 °C

Stability, Handling, and Storage

Stability

The Boc group is generally stable under basic and neutral conditions but is readily cleaved by acids.[3][4] The hydrochloride salt is thermally more stable than the free base.[8] As an amine salt, it is susceptible to degradation in the presence of strong bases, which would neutralize the salt and liberate the more reactive free amine.

Handling and Storage

This compound is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[7] Therefore, it is crucial to handle and store the compound in a dry environment.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Minimize exposure to atmospheric moisture. Use of a glove box or a dry box is recommended for handling larger quantities or for long-term storage. If a dedicated controlled environment is not available, work quickly and reseal the container promptly.

Potential Impurities

During the synthesis of this compound, several impurities can be formed:

-

Di-Boc protected diamine: This can result from the reaction of both amine groups with Boc₂O. Careful control of stoichiometry is essential to minimize this impurity.

-

Unreacted N-methyl-1,3-propanediamine: Incomplete reaction will lead to the presence of the starting material.

-

Byproducts from Boc₂O: tert-Butanol and carbon dioxide are the main byproducts of the Boc protection reaction. These are typically removed during the workup and purification steps.

The HPLC method described in section 4.3 can be used to detect and quantify these impurities.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, with one amine protected and the other available for reaction as a stable hydrochloride salt, allows for a high degree of control in the synthesis of complex molecules. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as detailed in this guide, is paramount for its successful application in research and drug development. Proper handling and storage are crucial to maintain the integrity of this hygroscopic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. parchem.com [parchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 7. Histamine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. calpaclab.com [calpaclab.com]

- 10. tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. bioorg.org [bioorg.org]

- 13. mdpi.com [mdpi.com]

- 14. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 15. tert-Butyl 3-(methylamino)propylcarbamate, CAS No. 442514-22-9 - iChemical [ichemical.com]

- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Boc-Protected Diamines: A Technical Guide for Researchers

Introduction

tert-Butyloxycarbonyl (Boc)-protected diamines are indispensable building blocks in modern organic synthesis, particularly within pharmaceutical and materials science research. Their unique chemical architecture allows for the selective functionalization of one amine group while the other remains masked, enabling the construction of complex molecules with high precision. However, the very nature of the acid-labile Boc group, which makes it synthetically useful, also renders these compounds susceptible to degradation if not stored and handled correctly.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of Boc-protected diamines. Moving beyond simple storage instructions, this document delves into the underlying chemical principles, outlines field-proven handling protocols, and provides methodologies for assessing the long-term integrity of these critical reagents. Adherence to these guidelines is essential for ensuring experimental reproducibility, maximizing synthetic yields, and maintaining the purity of final products.

Chapter 1: The Chemical Nature of the Boc Protecting Group

The stability of a Boc-protected diamine is intrinsically linked to the chemical properties of the tert-butoxycarbonyl group itself. This carbamate is prized for its robustness under a wide array of synthetic conditions, including exposure to bases, nucleophiles, and reductive environments, making it orthogonal to many other common protecting groups like Fmoc and Cbz.[1]

The key to its utility—and its primary vulnerability—is its susceptibility to cleavage under acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates, releasing the free amine, carbon dioxide (CO₂), and isobutene (from the cation).[3] This acid-catalyzed degradation pathway is the central principle that must be managed during storage and handling.

References

IUPAC name tert-butyl (3-(methylamino)propyl)carbamate hydrochloride

An In-depth Technical Guide to tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride

Introduction: A Bifunctional Scaffold for Modern Chemistry

tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride is a strategically designed bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure features a three-carbon propyl chain separating two distinct amine functionalities: a secondary methylamine, which remains reactive, and a primary amine shielded by the robust tert-butoxycarbonyl (Boc) protecting group. This differential protection is the cornerstone of its utility, allowing for selective, sequential chemical modifications. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a versatile and reliable building block for complex molecular architectures.

In recent years, this molecule has gained prominence as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, grounded in established scientific principles and practices.

Caption: Chemical Structure of the Topic Compound.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The hydrochloride salt of tert-butyl (3-(methylamino)propyl)carbamate is typically a solid at room temperature, a characteristic that simplifies weighing and handling compared to its free-base, which may be a liquid or semi-solid.[3]

Key Properties Summary

The following table summarizes the essential physicochemical data for the compound and its free base.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(methylamino)propyl]carbamate hydrochloride | PubChem |

| Synonyms | N-Boc-N'-methyl-1,3-propanediamine HCl | Parchem[4] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | Sigma-Aldrich[5] |

| Molecular Weight | 224.73 g/mol | Sigma-Aldrich[5] |

| CAS Number | 116950-77-3 (for HCl salt); 442514-22-9 (for free base) | ChemicalBook, PubChem[6][7] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | Sigma-Aldrich[3][5] |

| Purity | Typically ≥95% | Sigma-Aldrich[3][5] |

Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides a distinct fingerprint. Key expected signals include: a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl protons, and multiple signals for the propyl chain protons. The presence of the hydrochloride salt can influence the chemical shifts and appearance of N-H protons.

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Characteristic signals include the carbonyl carbon of the carbamate (~156 ppm), the quaternary and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively), and the carbons of the propyl chain and N-methyl group.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the mass of the protonated free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (188.27 g/mol ).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹) and N-H stretching vibrations.

Section 2: Synthesis and Reaction Principles

The synthesis of tert-butyl (3-(methylamino)propyl)carbamate hydrochloride is a clear illustration of selective amine protection, a cornerstone strategy in organic chemistry. The most direct approach involves the selective acylation of the primary amine in N-methyl-1,3-propanediamine.

Recommended Synthetic Protocol

This protocol outlines the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Step 1: Selective Boc Protection of N-methyl-1,3-propanediamine

-

Setup: In a well-ventilated fume hood, dissolve N-methyl-1,3-propanediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent to the cooled amine solution over 30-60 minutes.

-

Causality Insight: This reaction leverages the higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary amine, allowing for selective protection at the primary site. Performing the reaction at 0 °C helps to control the exothermicity and further enhance selectivity.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl (3-(methylamino)propyl)carbamate, often as an oil.[7]

Step 2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 [sigmaaldrich.com]

- 6. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-(methylamino)propylcarbamate | 442514-22-9 [chemicalbook.com]

- 8. rsc.org [rsc.org]

Spectroscopic Characterization of 1-(Boc-amino)-3-(methylamino)propane HCl: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. 1-(Boc-amino)-3-(methylamino)propane hydrochloride is a key building block in synthetic organic chemistry, frequently utilized in the construction of more complex pharmaceutical intermediates. Its bifunctional nature, possessing a protected primary amine and a secondary amine salt, makes it a versatile reagent. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification and quality assessment through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on the rationale behind the spectral features, empowering the user to interpret similar structures with confidence.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. 1-(Boc-amino)-3-(methylamino)propane HCl possesses several key features that will give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 1-(Boc-amino)-3-(methylamino)propane HCl.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 1-(Boc-amino)-3-(methylamino)propane HCl, the spectrum is predicted to show distinct signals for the protons of the Boc group, the propane backbone, and the methylamino group.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.15 | t | 2H | -CH₂-NH-Boc | Adjacent to the electron-withdrawing Boc-protected nitrogen, these protons are deshielded. |

| ~2.95 | t | 2H | -CH₂-NH₂⁺-CH₃ | Protons adjacent to the protonated secondary amine are significantly deshielded. |

| ~2.60 | s | 3H | -NH₂⁺-CH₃ | The methyl group attached to the nitrogen is a singlet and is deshielded due to the positive charge on the nitrogen. |

| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- | The central methylene group of the propane chain is shielded relative to the terminal methylenes. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal.[1] |

Note: The N-H protons are typically broad and may not be observed, or will exchange with D₂O.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 1-(Boc-amino)-3-(methylamino)propane HCl in approximately 0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as it will exchange with the labile N-H protons, simplifying the spectrum and preventing broad signals from obscuring other peaks.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm).

Caption: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~158.0 | C=O (Boc) | The carbonyl carbon of the carbamate is highly deshielded.[2] |

| ~81.0 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is characteristically found in this region.[2] |

| ~47.0 | -CH₂-NH₂⁺-CH₃ | The carbon adjacent to the protonated secondary amine is deshielded. |

| ~39.0 | -CH₂-NH-Boc | The carbon bonded to the Boc-protected nitrogen is also deshielded. |

| ~34.0 | -NH₂⁺-CH₃ | The methyl carbon attached to the nitrogen is deshielded by the positive charge. |

| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal.[2] |

| ~26.0 | -CH₂-CH₂-CH₂- | The central carbon of the propane chain is the most shielded of the backbone carbons. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL D₂O) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure that each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule. The presence of N-H, C=O, and C-N bonds in 1-(Boc-amino)-3-(methylamino)propane HCl will result in characteristic absorption bands.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Medium | N-H stretch (Boc-NH) | The N-H stretch of the carbamate is a characteristic absorption. |

| ~3000-2800 | Strong, Broad | N-H stretch (R₂NH₂⁺) | The stretching of the N-H bonds in the ammonium salt results in a broad, strong absorption. |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) | These absorptions arise from the C-H bonds of the propane and methyl groups. |

| ~1690 | Strong | C=O stretch (carbamate) | The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption band.[2] |

| ~1520 | Medium | N-H bend (Boc-NH) | The bending vibration of the N-H bond of the carbamate. |

| ~1160 | Strong | C-O stretch (carbamate) | The stretching of the C-O single bond in the carbamate functional group. |

Experimental Protocol for FT-IR

-

Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired.

-

Data Analysis: The absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For 1-(Boc-amino)-3-(methylamino)propane HCl, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 225.19 | [M+H]⁺ (of the free base) |

| 189.16 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 145.13 | [M-Boc+H]⁺ |

| 89.11 | [H₂N-CH₂-CH₂-CH₂-NH-CH₃+H]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Fragmentation Rationale

Under ESI conditions, the molecule is expected to be observed as the protonated free base. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate.[3][4] The loss of the entire Boc group (100 Da) is also a likely fragmentation. Alpha-cleavage adjacent to the nitrogen atoms can also occur.

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use an ESI-MS instrument in positive ion mode.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated theoretical masses.

Conclusion

The spectroscopic characterization of 1-(Boc-amino)-3-(methylamino)propane HCl is a multi-faceted process that leverages the strengths of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By understanding the fundamental principles behind each technique and the characteristic spectral features of the constituent functional groups, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. This guide provides a robust framework for such analysis, emphasizing the synergy between structural knowledge and spectroscopic interpretation.

References

A Technical Guide to the Strategic Applications of N-Boc Protected Propane Diamines in Modern Synthesis

Abstract

Mono-protected diamines, particularly N-tert-butoxycarbonyl (N-Boc) protected propane diamines, represent a class of indispensable building blocks in contemporary organic synthesis. Their unique architecture, featuring one nucleophilic amine and one chemically shielded amine, provides chemists with the precise control required for the sequential construction of complex molecular frameworks. This guide delves into the core utility of N-Boc-1,2-diaminopropane and N-Boc-1,3-diaminopropane, exploring their synthesis, strategic advantages, and diverse applications across medicinal chemistry, polymer science, and catalysis. We will dissect the causality behind their use in multi-step syntheses and provide validated, step-by-step protocols for their protection, elaboration, and deprotection, offering field-proven insights for researchers, scientists, and drug development professionals.

The Cornerstone of Sequential Synthesis: The N-Boc Protecting Group

The strategic value of N-Boc protected propane diamines stems from the differential reactivity afforded by the tert-butoxycarbonyl (Boc) protecting group.[1] The Boc group is a urethane-based moiety that effectively masks the nucleophilicity and basicity of an amine. Its widespread adoption is due to a favorable combination of characteristics:

-

Robust Stability: The N-Boc group is exceptionally stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles and organometallic reagents.[2][3] This stability is crucial for preventing unwanted side reactions while other parts of the molecule are being modified.[1]

-

Orthogonal Deprotection: The key to its utility is the ease with which it can be removed under specific, mild acidic conditions.[4] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in organic solvents efficiently cleave the Boc group, leaving other acid-sensitive functionalities, such as esters, and other protecting groups like Fmoc or Cbz, intact.[4][5] This orthogonality is fundamental to planning complex synthetic routes.[6]

This dual nature allows for a logical, step-wise approach to synthesis, where the unprotected amine can be selectively functionalized first, followed by the removal of the Boc group to reveal a new reactive site for subsequent transformations.

Caption: General synthetic workflow utilizing a mono-Boc-protected diamine.

Physicochemical Properties and Synthesis Overview

N-Boc-1,3-diaminopropane and its chiral isomer, 1,2-diaminopropane, are the most common variants used in synthesis. Their physical properties are summarized below.

| Property | N-Boc-1,3-diaminopropane | N-Boc-1,2-diaminopropane |

| CAS Number | 75178-96-0[7] | 60908-60-3 (racemic) |

| Molecular Formula | C₈H₁₈N₂O₂[7] | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol [7] | 174.24 g/mol |

| Appearance | Colorless to white liquid or low melting solid[7] | Liquid |

| Boiling Point | 203 °C (lit.)[8] | 98-100 °C / 10 mmHg (lit.) |

| Melting Point | 22 °C (lit.)[8] | N/A |

| Density | 0.998 g/mL at 20 °C (lit.)[8] | 0.969 g/mL at 25 °C (lit.) |

The synthesis of mono-Boc-protected diamines can be challenging due to the potential for di-protection.[9] A highly effective and scalable method involves the selective protonation of one amine group with one equivalent of acid (e.g., HCl), rendering it non-nucleophilic.[10][11] The subsequent addition of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) then selectively protects the remaining free amine.[10][12] This "mono-hydrochlorination" strategy avoids the need for high dilution or slow addition and typically results in high yields of the desired mono-protected product without tedious chromatographic separation.[10][13]

Core Applications in Research and Development

Medicinal Chemistry and Drug Discovery

N-Boc protected propane diamines are critical building blocks in the synthesis of pharmaceuticals.[14] Their diamine scaffold is a common feature in biologically active molecules, and the ability to elaborate each nitrogen atom independently is a powerful tool for generating molecular diversity.

A. Synthesis of Polyamine Analogues: Natural polyamines like spermidine and spermine are essential for cell growth and proliferation, and their metabolic pathway is often dysregulated in cancer.[7] This makes the polyamine pathway a prime target for therapeutic intervention.[7] N-Boc-1,3-diaminopropane is a crucial starting material for creating synthetic polyamine analogues that can inhibit key enzymes in this pathway, such as ornithine decarboxylase (ODC), or induce catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT).[7]

Caption: Intervention points in the polyamine pathway by synthetic analogues.

B. Heterocycle Synthesis: Nitrogen-containing heterocycles are ubiquitous scaffolds in approved drugs.[15][16] N-Boc protected propane diamines serve as versatile precursors for constructing a wide array of these ring systems, including piperazines, diazepanes, and other complex fused systems, through cyclization reactions after functionalization of the free amine.[17]

C. Peptide Mimetics and Scaffolds: In peptide synthesis, these diamines can be incorporated to introduce specific structural constraints, act as linkers, or serve as non-natural amino acid surrogates.[1] The Boc group is fully compatible with standard solid-phase peptide synthesis (SPPS) chemistries.[18][19]

Polymer Chemistry and Material Science

The dual functionality of N-Boc protected diamines makes them valuable monomers and chain extenders in polymer chemistry.[14] They are particularly useful in the synthesis of isocyanate-free polyurethanes and polyureas.[20][21] By reacting the free amine and then deprotecting the second, polymers with reactive pendant groups can be created, allowing for post-polymerization modification to introduce specific functionalities for applications like drug delivery systems or advanced coatings.[14][21]

Ligand Synthesis for Homogeneous Catalysis

The 1,2- and 1,3-diamine backbone is a privileged structure in the design of chelating ligands for transition metal catalysis.[22][23] Starting with an N-Boc protected propane diamine, chemists can build complex, often chiral, ligands by attaching phosphine, pyridine, or other coordinating groups to the free amine.[24][25] After deprotection, the second amine can be similarly modified or left to coordinate directly with a metal center. The resulting metal complexes can be highly effective catalysts for a range of organic transformations, including cross-coupling reactions and asymmetric hydrogenations.[26][27]

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established and reliable chemical transformations.

Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminopropane

This protocol utilizes the mono-hydrochlorination method to achieve high selectivity for the mono-protected product.[10][13]

Materials:

-

1,3-Diaminopropane

-

Methanol (anhydrous)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂) as an in-situ HCl source[13]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 1,3-diaminopropane (2.0 eq.) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 eq.) dropwise to the stirred solution. This generates one equivalent of HCl in situ, protonating one amine group of the diamine.[13] Stir the mixture for 30 minutes at 0 °C.

-

In a separate flask, dissolve (Boc)₂O (1.0 eq.) in a minimal amount of methanol.

-

Add the (Boc)₂O solution dropwise to the diamine hydrochloride salt solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in water and an organic extraction solvent (e.g., DCM).

-

Basify the aqueous layer by slowly adding 2 M NaOH solution until the pH is >10 to deprotonate the ammonium salt and unreacted diamine.

-

Extract the aqueous layer three times with the organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,3-diaminopropane, which is often pure enough for subsequent steps.[10]

Protocol 2: Standard Deprotection of N-Boc Group

This protocol describes the efficient removal of the Boc group using trifluoroacetic acid.[4][5]

Materials:

-

N-Boc protected amine substrate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 equivalents, often used in a 1:1 to 1:4 v/v ratio with DCM) dropwise to the solution. Gas evolution (isobutylene and CO₂) will be observed.

-

Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of starting material by TLC.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the basic workup is omitted.[28]

Conclusion

N-Boc protected propane diamines are not merely reagents; they are strategic tools that empower chemists to navigate complex synthetic challenges with precision and efficiency. Their predictable reactivity, governed by the robust yet cleavable Boc group, allows for the logical and sequential assembly of molecules. From targeting disease pathways in medicinal chemistry to engineering advanced materials in polymer science, the applications of these versatile building blocks are vast and continue to expand. The protocols and insights provided in this guide serve as a foundational resource for professionals aiming to leverage the full potential of N-Boc protected propane diamines in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N-叔丁氧羰基-1,3-丙二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bioorg.org [bioorg.org]

- 11. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 14. chemimpex.com [chemimpex.com]

- 15. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 17. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chempep.com [chempep.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. researchgate.net [researchgate.net]

- 21. t-Butyl-Oxycarbonylated Diamines as Building Blocks for Isocyanate-Free Polyurethane/Urea Dispersions and Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. Research [u.osu.edu]

- 25. mdpi.com [mdpi.com]

- 26. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

The Cornerstone of Peptide Synthesis: A Technical Guide to Peptide Assembly Using Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Boc/Bzl Strategy in Peptide Synthesis

The chemical synthesis of peptides is a foundational pillar of modern drug discovery, biochemistry, and materials science. To construct a peptide with a defined sequence, the reactive α-amino group of the incoming amino acid must be temporarily masked or "protected" to prevent unwanted side reactions, such as polymerization.[1] The tert-Butoxycarbonyl (Boc) group, an acid-labile protecting group, in conjunction with benzyl-based (Bzl) side-chain protection, forms the basis of the classic yet robust Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[2] This methodology, pioneered by the Nobel laureate R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, thereby simplifying the purification process to mere filtration and washing steps.[3][4]

While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has gained widespread adoption due to its milder deprotection conditions[5][6], the Boc/Bzl approach remains a powerful and indispensable tool. It is particularly advantageous for the synthesis of long and complex peptides, or sequences prone to aggregation, where the acidic deprotection conditions can help disrupt intermolecular hydrogen bonding and improve solvation.[5][7] This guide provides an in-depth exploration of the Boc/Bzl strategy, detailing the underlying chemical principles, comprehensive experimental protocols, and critical considerations for its successful implementation.

The Chemistry of the Boc/Bzl Protection Scheme: A Symphony of Graduated Acid Lability

The success of the Boc/Bzl strategy hinges on the principle of "graduated acid lability".[2] This means that while both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acid, they exhibit differential stability to acid strength.[8]

-

The Nα-Boc Group: This temporary protecting group is engineered to be labile to moderately strong acids, such as trifluoroacetic acid (TFA).[9] A solution of 50% TFA in a solvent like dichloromethane (DCM) is typically sufficient to quantitatively remove the Boc group at each cycle of the synthesis, exposing a new N-terminal amine for the next coupling reaction.[10][11]

-

Benzyl-Based Side-Chain Protection: To protect the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Ser, Tyr), more robust, benzyl-based protecting groups are employed.[12] These groups are stable to the repeated TFA treatments used for Boc deprotection but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of the synthesis.[2][13]

This differential lability is the cornerstone of the strategy, allowing for the selective deprotection of the α-amino group at each step while keeping the side chains protected until the entire peptide has been assembled.[8] This is often referred to as a "quasi-orthogonal" protection scheme.[1][8]

Core Workflow of Boc Solid-Phase Peptide Synthesis

The synthesis of a peptide using the Boc/Bzl strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire process can be broken down into four key stages: resin preparation, iterative deprotection-coupling cycles, and final cleavage.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Application Notes and Protocols

Resin Selection and Preparation

The choice of solid support is critical and depends on whether the desired final product is a peptide acid or a peptide amide.

-

For Peptide Acids:

-

For Peptide Amides:

Protocol for Resin Swelling:

-

Place the desired amount of resin (e.g., MBHA for a peptide amide, with a substitution level of 0.5-1.0 mmol/g) into a reaction vessel equipped with a sintered glass frit.[11]

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to fully cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with manual swirling).[10]

-

After swelling, drain the solvent by filtration.

The Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Step 2.1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol:

-

To the swollen peptide-resin, add a solution of 50% TFA in DCM (v/v), using approximately 10 mL per gram of resin.[11]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.[10]

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for an additional 20-30 minutes to ensure complete deprotection.[11]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Perform two washes with isopropanol (IPA) to further remove TFA, followed by several more DCM washes.[11]

Step 2.2: Neutralization

The N-terminal amine, now deprotected, exists as a trifluoroacetate salt. It must be neutralized to the free amine to be nucleophilic for the subsequent coupling reaction.

Protocol:

-

Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.

-

Agitate for 1-2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA and its salt.[10]

Step 2.3: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol:

-

In a separate vessel, pre-activate the next Boc-amino acid (2-4 equivalents relative to the resin substitution). Dissolve the Boc-amino acid and an activating agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

-

Add the activation solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[10]

-

After the coupling is complete (as determined by a monitoring test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Monitoring the Coupling Reaction

To ensure the synthesis of a high-purity peptide, it is crucial that each coupling reaction proceeds to completion (>99%). The ninhydrin (Kaiser) test is a common qualitative method for detecting the presence of unreacted primary amines.[15][16]

Ninhydrin (Kaiser) Test Protocol: [15]

-

Take a small sample of the resin beads (a few milligrams) from the reaction vessel.

-

Wash the beads thoroughly with DCM and then ethanol.

-

Add 2-3 drops of each of the three ninhydrin test solutions (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

-

Heat the sample at 100°C for 5 minutes.

-

Observe the color of the beads and the solution:

-

Intense Blue Beads/Solution: Incomplete coupling (free primary amine present). The coupling step should be repeated.

-

Yellow/Colorless Beads and Solution: Complete coupling (no free primary amine). The synthesis can proceed to the next cycle.

-

Final Cleavage and Deprotection

This is the final and most critical step, where the completed peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved with strong, hazardous acids like anhydrous hydrogen fluoride (HF).

CAUTION: Anhydrous HF is extremely toxic, corrosive, and volatile. It must be handled only by trained personnel in a specialized, all-fluorocarbon apparatus within a well-ventilated fume hood.[11][15]

The Role of Scavengers and Cleavage Cocktails:

During acid-mediated cleavage, reactive carbocations are generated from the protecting groups (e.g., benzyl, t-butyl cations from the Boc group) and the resin linker.[13] These electrophilic species can cause unwanted modifications of sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[17] To prevent these side reactions, "scavengers" are added to the cleavage acid to form a "cleavage cocktail".[13] These scavengers are nucleophilic compounds that trap the reactive carbocations.

| Scavenger | Target Residue(s) Protected | Typical Concentration in HF |

| Anisole | Tryptophan, Tyrosine | 5-10% (v/v) |

| p-Cresol | Tyrosine | 5-10% (v/v) |

| Thioanisole | Tryptophan | 5-10% (v/v) |

| 1,2-Ethanedithiol (EDT) | Cysteine (prevents re-attachment of Trt group) | 2-5% (v/v) |

| Dimethyl Sulfide (DMS) | Tryptophan (reduces sulfoxide formation) | 5-10% (v/v) |

Standard HF Cleavage Protocol: [15]

-

Place the dried peptide-resin in the reaction vessel of the specialized HF cleavage apparatus.

-

Add the appropriate scavenger(s) (e.g., anisole, 1 mL per gram of resin).

-

Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

-

Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

The resulting residue (crude peptide and resin) is then washed multiple times with cold diethyl ether to precipitate the peptide and remove the scavengers and cleaved protecting groups.[10]

-

The precipitated crude peptide is collected by filtration or centrifugation and dried under vacuum.

-

The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: Making an Informed Choice

The Boc/Bzl strategy for Solid-Phase Peptide Synthesis is a robust and well-established methodology that laid the groundwork for modern peptide chemistry.[3][18] While Fmoc chemistry is often favored for its milder conditions[7], a deep understanding of the Boc strategy is essential for any comprehensive peptide synthesis program. Its advantages in synthesizing difficult or aggregation-prone sequences ensure its continued relevance in both academic research and industrial drug development.[5] The successful synthesis of high-quality peptides using this technique relies on a thorough understanding of the underlying chemical principles, meticulous execution of the protocols, and the judicious selection of resins, protecting groups, and cleavage conditions tailored to the specific peptide sequence.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. biovera.com.au [biovera.com.au]

- 4. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. [PDF] Bruce Merrifield and solid‐phase peptide synthesis: A historical assessment | Semantic Scholar [semanticscholar.org]

Application Note: Strategic Protocols for N-Boc Deprotection of Diamines

Introduction: The Role and Challenges of Boc-Protected Diamines